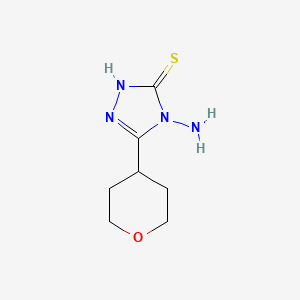

4-amino-5-(oxan-4-yl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-amino-3-(oxan-4-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4OS/c8-11-6(9-10-7(11)13)5-1-3-12-4-2-5/h5H,1-4,8H2,(H,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCLTWOBCYGGFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NNC(=S)N2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(oxan-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of oxane derivatives with triazole precursors in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(oxan-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents or alkylating agents are used under controlled conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydro derivatives of the triazole ring.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-amino-5-(oxan-4-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-5-(oxan-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Ethyl 4-amino-5-(oxan-4-yl)pentanoate: Contains similar structural elements but differs in its functional groups and overall reactivity.

Other Triazole Derivatives: Compounds with similar triazole rings but different substituents.

Uniqueness

4-amino-5-(oxan-4-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Biological Activity

4-amino-5-(oxan-4-yl)-4H-1,2,4-triazole-3-thiol is a notable compound within the triazole family, characterized by its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound can be represented by the following molecular formula:

The synthesis typically involves the cyclization of appropriate precursors, often incorporating thiol and amine functionalities. Various synthetic routes have been documented, including reactions involving 2-aminothiophenol and suitable aldehydes or ketones under acidic or basic conditions .

Antimicrobial Properties

Research has indicated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial activity. A study demonstrated that at a concentration of 125 µg/mL, synthesized derivatives showed activity against various strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The minimum inhibitory concentration (MIC) ranged from 31.25 to 62.5 µg/mL .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Derivative A | E. coli | 31.25 | 62.5 |

| Derivative B | S. aureus | 62.5 | 125 |

| Derivative C | P. aeruginosa | 31.25 | 62.5 |

| Derivative D | C. albicans | 62.5 | 125 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using human melanoma IGR39 and triple-negative breast cancer MDA-MB-231 cell lines revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells. The most active compounds demonstrated significant inhibition of cell proliferation .

Table 2: Cytotoxicity of Selected Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | IGR39 | 10 |

| Compound Y | MDA-MB-231 | 15 |

| Compound Z | Panc-1 | 20 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The thiol group can form disulfides or interact with reactive oxygen species (ROS), potentially leading to oxidative stress in microbial cells or cancer cells . Additionally, the compound may inhibit specific enzymes involved in cell proliferation pathways.

Case Studies

Several studies have explored the biological potential of triazole derivatives:

- Antimicrobial Screening : A comprehensive evaluation of various S-substituted derivatives showed promising antimicrobial activity against both bacterial and fungal strains .

- Cytotoxic Evaluation : In a study focusing on hydrazone derivatives derived from triazole-thiols, compounds were found to be particularly effective against melanoma cells in three-dimensional cultures, indicating their potential for further development as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.